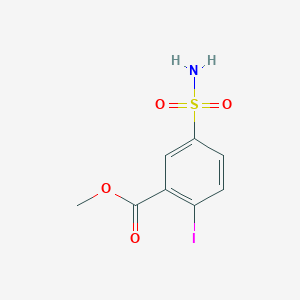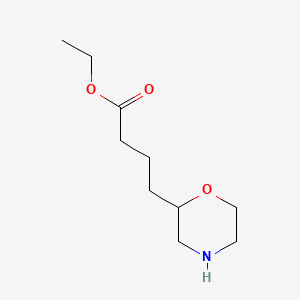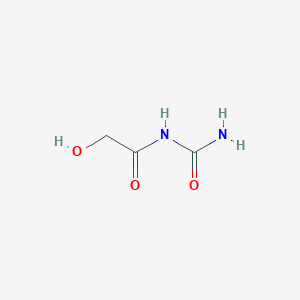
(2-Hydroxyacetyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyacetyl)urea, also known as N-glycoloylurea, is an organic compound with the molecular formula C3H6N2O3. It is a derivative of urea, where one of the hydrogen atoms is replaced by a hydroxyacetyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Hydroxyacetyl)urea can be synthesized through several methods. One common method involves the reaction of urea with glycolic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process that involves the reaction of urea with glycolic acid in the presence of a catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyacetyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where the hydroxyacetyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce simpler urea derivatives .
Applications De Recherche Scientifique
(2-Hydroxyacetyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mécanisme D'action
The mechanism of action of (2-Hydroxyacetyl)urea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The hydroxyacetyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxyurea: A compound with similar structure but different functional groups.
Thiourea: Contains sulfur instead of oxygen in its structure.
Carbamoylurea: Another derivative of urea with different substituents .
Uniqueness
(2-Hydroxyacetyl)urea is unique due to its specific hydroxyacetyl group, which imparts distinct chemical and biological properties. This makes it valuable in various applications where other urea derivatives may not be as effective .
Propriétés
Formule moléculaire |
C3H6N2O3 |
|---|---|
Poids moléculaire |
118.09 g/mol |
Nom IUPAC |
N-carbamoyl-2-hydroxyacetamide |
InChI |
InChI=1S/C3H6N2O3/c4-3(8)5-2(7)1-6/h6H,1H2,(H3,4,5,7,8) |
Clé InChI |
RYDVBNBVYVMEDT-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


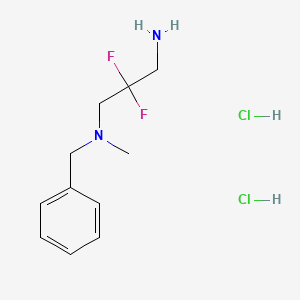
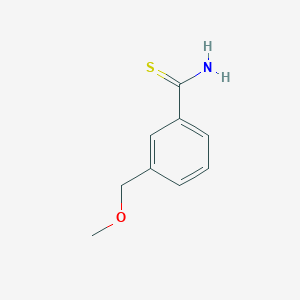
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
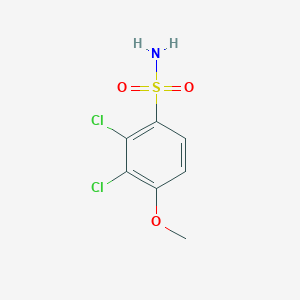
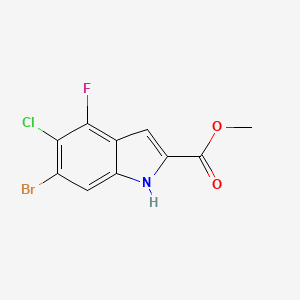
![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
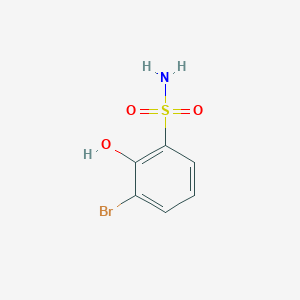
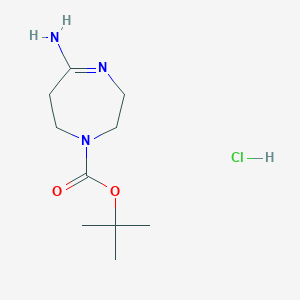
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
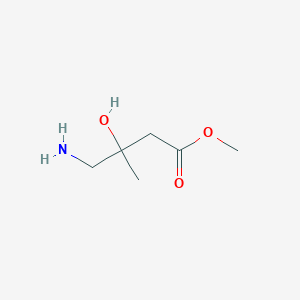

![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
